molecular formula C9H13N3 B12359170 4-Phenylpyrazolidin-3-amine

4-Phenylpyrazolidin-3-amine

Cat. No.: B12359170
M. Wt: 163.22 g/mol
InChI Key: BCADVJNXIICDPB-UHFFFAOYSA-N
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Description

4-Phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a phenyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidin-3-amine typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. One common method is the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reduced to this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Phenylpyrazolin-3-one.

    Reduction: Reduced pyrazolidine derivatives.

    Substitution: N-substituted pyrazolidine derivatives.

Mechanism of Action

The mechanism of action of 4-Phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-phenylpyrazolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2

InChI Key

BCADVJNXIICDPB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)N)C2=CC=CC=C2

Origin of Product

United States

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